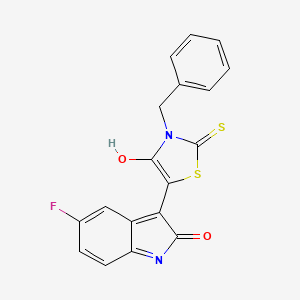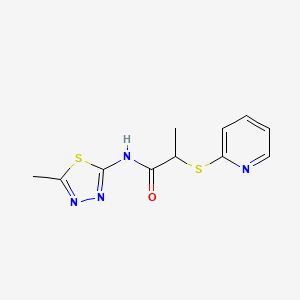![molecular formula C25H21ClN2O B4054292 2-氯-N-[2-(3-苯基-2-丙炔-1-基)-1,2,3,4-四氢-7-异喹啉基]苯甲酰胺](/img/structure/B4054292.png)
2-氯-N-[2-(3-苯基-2-丙炔-1-基)-1,2,3,4-四氢-7-异喹啉基]苯甲酰胺
描述
2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chloro group, a phenylpropynyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.
科学研究应用
2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenylpropynyl Group: The phenylpropynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group of the isoquinoline derivative reacts with a benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
化学反应分析
Types of Reactions
2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropynyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can occur at the isoquinoline core, converting it to tetrahydroisoquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Azides, thiols
作用机制
The mechanism of action of 2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(3-phenylprop-2-ynyl)acetamide
- N-(3-phenylprop-2-ynyl)-3,4-dihydroisoquinoline
- 2-chloro-N-(3-phenylprop-2-ynyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is unique due to the presence of both the isoquinoline core and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c26-24-11-5-4-10-23(24)25(29)27-22-13-12-20-14-16-28(18-21(20)17-22)15-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13,17H,14-16,18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTUDFSPGXVTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)CC#CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4054209.png)

![1-(2-Chlorophenyl)-3-[3-(5,5-dimethyl-2-oxooxolan-3-YL)propanoyl]thiourea](/img/structure/B4054219.png)
![2-[1-(2-chloro-3,6-difluorobenzyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B4054237.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4054238.png)
![4-{acetyl[(4-methyl-3-nitrophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B4054255.png)


![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B4054281.png)

![1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B4054300.png)
![methyl 4-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4054308.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B4054316.png)
![methyl (5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4054318.png)
